molecular formula C27H42N6O8S2 B12629102 L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine CAS No. 920011-66-1

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine

Cat. No.: B12629102
CAS No.: 920011-66-1
M. Wt: 642.8 g/mol
InChI Key: BXDZLCVWGZHRQB-JMMIECQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine is a synthetic pentapeptide composed of five amino acids: alanine (Ala), tyrosine (Tyr), methionine (Met), methionine (Met), and glutamine (Gln). Methionine contributes sulfur-containing side chains, which may stabilize tertiary structures or participate in redox reactions.

Properties

CAS No.

920011-66-1

Molecular Formula

C27H42N6O8S2

Molecular Weight

642.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C27H42N6O8S2/c1-15(28)23(36)33-21(14-16-4-6-17(34)7-5-16)26(39)31-18(10-12-42-2)24(37)30-19(11-13-43-3)25(38)32-20(27(40)41)8-9-22(29)35/h4-7,15,18-21,34H,8-14,28H2,1-3H3,(H2,29,35)(H,30,37)(H,31,39)(H,32,38)(H,33,36)(H,40,41)/t15-,18-,19-,20-,21-/m0/s1

InChI Key

BXDZLCVWGZHRQB-JMMIECQRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding the remaining amino acids. Each addition involves deprotection, activation, and coupling steps. The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cell Culture Applications

Enhanced Cell Viability and Productivity
L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine is utilized as a supplement in cell culture environments. It demonstrates superior stability compared to L-glutamine, reducing ammonia production, which can be detrimental to cell health. This property is particularly beneficial for the production of monoclonal antibodies. For instance, studies have shown that the addition of this dipeptide at concentrations of 50 mM to CHO (Chinese Hamster Ovary) cells significantly boosts antibody production while minimizing apoptosis .

Mechanism of Action
The mechanism underlying its effectiveness lies in its ability to mitigate ammonia toxicity. Ammonia accumulation can lead to cell death; thus, using this compound helps maintain a healthier environment for cell growth and productivity .

Application Effect Reference
Monoclonal Antibody ProductionIncreased yield and reduced apoptosisImamoto et al., 2013
Cell ViabilityEnhanced survival rates in cultureKircher et al., 2002
Ammonia ReductionLower ammonia levels compared to L-glutamineRoth et al., 1988

Clinical Nutrition Applications

Support in Critical Care Settings
this compound has been studied for its role in parenteral nutrition, particularly for critically ill patients. A prospective trial indicated that supplementation with this dipeptide improved clinical outcomes, including a significant increase in six-month survival rates among patients receiving it compared to those on standard nutrition protocols .

Nutritional Benefits
The dipeptide is recognized for its immunomodulatory properties, enhancing lymphocyte proliferation and cytokine production, which are crucial during recovery from illness . Furthermore, it aids in maintaining gut integrity and preventing translocation of bacteria during critical illness, thereby supporting overall immune function .

Clinical Application Outcome Reference
Parenteral NutritionImproved survival rates in ICU patientsCruzat et al., 2015
Immune ResponseEnhanced lymphocyte functionKircher et al., 2002
Gut HealthMaintains intestinal integrityDrugBank

Metabolic Health Applications

Impact on Liver Health
Recent studies have explored the effects of this compound on metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Research has shown that administration of this dipeptide can reduce hepatic lipid accumulation and mitigate oxidative stress in high-fat diet-induced models. This suggests potential therapeutic benefits for metabolic syndrome and related conditions .

Mechanism of Action in Metabolism
The dipeptide appears to influence fat metabolism by modulating gene expression related to lipid metabolism and reducing macrophage accumulation in the liver, which is crucial for managing inflammation associated with fatty liver disease .

Metabolic Application Effect Reference
Liver HealthReduced lipid accumulation and oxidative stressMDPI Study, 2023
InflammationDecreased macrophage infiltrationMDPI Study, 2023

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The methionine residues can undergo oxidation-reduction reactions, influencing cellular redox states .

Comparison with Similar Compounds

Structural and Functional Similarities

Key Amino Acid Residues
  • Methionine (Met): The presence of two methionine residues distinguishes this peptide from analogs like L-Methionyl-L-lysyl-L-threonyl-L-glutamine (). Methionine’s thioether group may influence oxidative stability and metal ion binding .
  • Tyrosine (Tyr): Similar to peptides in and , tyrosine’s hydroxyl group can participate in enzyme-substrate interactions or post-translational modifications, such as phosphorylation .
  • Glutamine (Gln): Glutamine’s amide side chain is critical in peptides like N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl... (), where it enhances solubility and mediates interactions with glutaminyl-tRNA synthetases .
Enzymatic and Functional Overlaps
  • tRNA Synthetase Interactions: Structural similarities between glutaminyl- and methionyl-tRNA synthetases () suggest that peptides containing Gln and Met residues may share binding motifs for RNA or cofactors .
  • Antimicrobial Potential: Tyrosine- and methionine-rich peptides, such as those in , exhibit antibacterial activity via membrane disruption or reactive oxygen species generation. The dual Met residues in L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine could amplify such effects .

Molecular and Physicochemical Properties

Table 1: Comparison of Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues Notable Features
This compound C28H44N8O9S2* ~724.9 (calculated) Ala, Tyr, Met(2), Gln Dual Met residues, Tyr hydroxyl
L-Glutamine, L-methionyl-L-lysyl-L-threonyl () C20H38N6O7S 506.6 Met, Lys, Thr, Gln Lysine’s positive charge
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl... () C77H109N21O19S 1664.88 Met, Tyr, Gln, His, Trp Large, multifunctional peptide
L-Methionyl-L-seryl-L-arginyl-L-prolyl... () C58H91N17O20S2 1410.57 Met, Ser, Arg, Pro Disulfide bond potential

*Calculated using standard amino acid masses.

Table 2: Physicochemical Properties
Property This compound L-Methionyl-L-lysyl-L-threonyl-L-glutamine () N-Acetyl... ()
Predicted pKa ~3.25 (acidic) ~3.25 ~3.25–3.50
Solubility Moderate (polar Gln, Tyr) High (Lys, Thr) Low (large hydrophobic residues)
Stability Oxidation-sensitive (Met) Moderate High (acetylated N-terminus)

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine, particularly for methionine-rich sequences?

  • Methodology : Use Fmoc-based SPPS with a resin such as Rink amide MBHA. Methionine residues require protection (e.g., sulfoxide derivatives) to prevent oxidation during coupling. Activate amino acids with HBTU/HOBt in DMF, and monitor coupling efficiency via Kaiser tests. Cleavage with TFA:TIPS:H2O (95:2.5:2.5) minimizes methionine oxidation .
  • Critical Step : Post-synthesis, reduce methionine sulfoxide residues using 10% (v/v) β-mercaptoethanol in ammonium bicarbonate buffer to restore native structure .

Q. How can researchers characterize the purity and structural integrity of this peptide post-synthesis?

  • Analytical Techniques :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) with UV detection at 214 nm. Target ≥95% purity for biological assays .
  • Mass Confirmation : MALDI-TOF or ESI-MS to verify molecular weight (calculated: ~717.8 g/mol) .
  • Sequence Validation : Edman degradation or tandem MS/MS for sequence confirmation .

Q. What purification strategies are effective for resolving hydrophobic byproducts in methionine-containing peptides?

  • Approach : Use preparative HPLC with a gradient optimized for hydrophobic retention. Trifluoroacetic acid (0.1%) as an ion-pairing agent improves resolution. Lyophilize fractions and confirm solubility in PBS or DMSO (1-5 mM stock solutions) .

Advanced Research Questions

Q. How can experimental designs elucidate this peptide’s role in modulating protein-protein interactions (PPIs)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (KD, kon/koff) with peptide concentrations (1 nM–10 μM) .
  • Fluorescence Polarization : Label the peptide with FITC and monitor competitive binding to fluorescently tagged protein domains .
    • Data Interpretation : Compare binding affinities to known PPI inhibitors and validate with mutational studies (e.g., methionine-to-alanine substitutions) .

Q. How can researchers mitigate methionine oxidation during functional assays, and what analytical methods detect oxidation artifacts?

  • Prevention : Conduct assays under inert atmospheres (N2/Ar) or add reducing agents (1 mM TCEP). Avoid prolonged exposure to light or high temperatures .
  • Detection : Use LC-MS with high-resolution mass shifts (+16 Da for sulfoxide formation) or Ellman’s assay for free thiol quantification .

Q. How should contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

  • Case Example : If in vitro assays show nanomolar IC50 values but in vivo efficacy is absent, consider:

  • Pharmacokinetics : Evaluate peptide stability in serum (half-life via LC-MS) and tissue penetration (radiolabeled tracer studies) .
  • Metabolite Interference : Identify degradation products (e.g., glutamine hydrolysis) using metabolomics profiling .

Q. What storage conditions ensure long-term stability of this peptide while preserving its conformational properties?

  • Stability Testing :

  • pH/Temperature : Store lyophilized peptide at -80°C. For solution storage (-20°C), use pH 5-7 buffers to prevent deamidation of glutamine residues .
  • Structural Integrity : Monitor secondary structure via circular dichroism (CD) spectroscopy over time; α-helix or β-sheet retention indicates stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity due to sequence variations or impurities?

  • Root Cause : Impurities (e.g., truncated peptides) or methionine oxidation can artificially inflate/deflate activity.
  • Resolution :

  • Reproduce studies with rigorously characterized batches (HPLC/MS-validated).
  • Compare activity of synthetic vs. recombinant peptide (if available) to rule out synthesis artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.